1-(2,4-dimethoxybenzoyl)azepane
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Overview
Description
1-(2,4-Dimethoxybenzoyl)azepane is a chemical compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an azepane ring. Azepanes are relatively rare in medicinal chemistry compared to their five- and six-membered counterparts, such as pyrrolidine and piperidine .
Preparation Methods
The synthesis of 1-(2,4-dimethoxybenzoyl)azepane can be achieved through various synthetic routes. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered azepane ring . Another approach involves the Pd/LA-catalyzed decarboxylation and annulation of suitable precursors under mild conditions . Industrial production methods typically rely on these efficient synthetic routes to ensure high yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzoyl)azepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized azepane derivatives.
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)azepane has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Azepane derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The benzoyl group and the azepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzoyl)azepane can be compared with other similar compounds such as:
Piperidine: A six-membered nitrogen-containing heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing heterocycle also prevalent in drug discovery.
Azepine: Another seven-membered nitrogen-containing heterocycle but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
azepan-1-yl-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMBEARDDXGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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